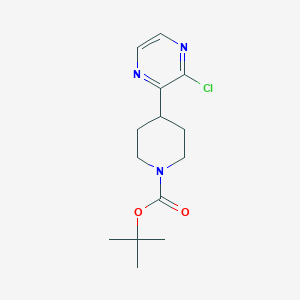

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHWVQHGSSFVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Components:

-

- Boc-protected piperidine derivative (tert-butyl 4-piperidinylcarboxylate)

- 3-chloropyrazine or its activated derivatives

Detailed Preparation Methods

Nucleophilic Substitution on Chloropyrazine

The chloropyrazine ring, activated by electron-withdrawing nitrogen atoms, undergoes nucleophilic substitution by the piperidine nitrogen under basic conditions.

-

- Mix tert-butyl 4-piperidinylcarboxylate with 3-chloropyrazine in a polar aprotic solvent like DMF.

- Add a tertiary amine base such as triethylamine (TEA) in 1.5 to 2 equivalents to deprotonate the piperidine nitrogen and facilitate nucleophilic attack.

- Stir at 20–80°C for several hours until reaction completion is confirmed by TLC or HPLC.

- Work-up includes aqueous extraction and purification by chromatography.

Palladium-Catalyzed Cross-Coupling (Buchwald–Hartwig Amination)

An alternative method involves palladium-catalyzed amination of 3-chloropyrazine with Boc-protected piperidine.

-

- High selectivity and yield.

- Tolerant of various functional groups.

-

- Requires expensive catalysts and strict inert conditions.

Reaction Parameters and Optimization Data

Representative Experimental Example

From patent WO2014200786A1 and chemical supplier data:

- Step: Coupling of tert-butyl 4-piperidinylcarboxylate with 3-chloropyrazine

- Reagents: TEA (1.8 eq), DMF solvent

- Conditions: Stir at 25°C for 12 hours

- Work-up: Quench with water, extract with DCM, dry, and purify by silica gel chromatography

- Yield: Approximately 80% isolated product

- Characterization: Confirmed by 13C NMR and HRMS matching expected values.

Analytical and Characterization Data

化学反应分析

Types of Reactions

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a polar aprotic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

科学研究应用

Medicinal Chemistry

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate has been investigated for its role as a GLP-1 receptor agonist , which is crucial in the treatment of metabolic disorders such as diabetes and obesity. Research indicates that compounds with similar structures can enhance insulin secretion and improve glycemic control by mimicking the action of glucagon-like peptide-1 (GLP-1) .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of this compound, particularly in relation to its potential as an anxiolytic or antidepressant agent. Compounds that modulate neurotransmitter systems, particularly those involving serotonin and dopamine, are critical in developing new treatments for mood disorders.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its functional groups allow for further chemical modifications, making it a valuable building block in drug development.

Case Study 1: GLP-1 Receptor Agonists

A study published on GLP-1 receptor agonists highlighted the efficacy of compounds similar to this compound in enhancing glucose-dependent insulin secretion. The research demonstrated that these compounds could significantly lower blood glucose levels in diabetic models, suggesting their therapeutic potential .

Case Study 2: Neuropharmacological Investigations

Another investigation focused on the neuropharmacological properties of related piperidine derivatives, revealing their potential to reduce anxiety-like behaviors in animal models. The study indicated that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, thus improving therapeutic outcomes .

作用机制

The mechanism of action of tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Piperidine vs. Piperazine Derivatives

Target Compound :

- Structure : Piperidine ring (6-membered, one nitrogen) with 3-chloropyrazine.

- Reactivity : The chlorine at the 3-position on pyrazine is sterically accessible for substitutions (e.g., with morpholine or methoxypiperidine) .

Analog : tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

- Key Difference : Piperazine ring (6-membered, two nitrogens).

- Piperazine derivatives are often used in drug design for enhanced binding to targets like enzymes or receptors .

Substituent Position on Pyrazine

Analog : tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-4-ylcarbamate (QA-2836)

Aromatic/Heteroaromatic Group Variations

Analog : tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate

- Key Difference : Benzyl group replaces pyrazine.

- Impact : The benzene ring lacks the electron-deficient nature of pyrazine, reducing susceptibility to nucleophilic substitution. This analog may exhibit improved lipophilicity, influencing membrane permeability in biological systems .

Analog : tert-butyl 4-(4-methoxystyryl)piperidine-1-carboxylate (Compound 2 in )

- Key Difference : Styryl (vinylbenzene) group with a methoxy substituent.

- Methoxy groups donate electron density, altering electronic properties compared to electron-withdrawing chlorine .

Ring Size Variations (Piperidine vs. Azetidine)

Analog : tert-butyl 3-(6-chloropyrazin-2-yloxy)azetidine-1-carboxylate (QD-8962)

- Key Difference : Azetidine (4-membered ring) instead of piperidine.

- However, reduced ring size may limit steric compatibility with certain enzymes .

Functional Group Complexity

Analog : tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate

- Key Difference : Spirocyclic indene-piperidine system with acetamido and methyl groups.

- Impact : Increased structural complexity enhances stereochemical control and may improve selectivity in biological applications. However, added bulk could reduce solubility .

Comparative Data Table

生物活性

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C13H19ClN4O2

- Molecular Weight : 298.77 g/mol

- CAS Number : 313654-83-0

- Structure : The compound features a piperidine ring substituted with a chloropyrazine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects.

1. Anticancer Activity

Recent studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown enhanced cytotoxicity against various cancer cell lines:

- Mechanism : The compound may inhibit specific pathways involved in cell proliferation and survival, such as NF-kB signaling, which is crucial in many cancers .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar piperidine derivatives have shown effectiveness against various bacterial strains:

- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

3. Neuroprotective Effects

Piperidine derivatives are being investigated for their potential in treating neurodegenerative diseases:

- Mechanism : They may act as acetylcholinesterase inhibitors, which can enhance cholinergic signaling in the brain.

Case Study 1: Anticancer Properties

A study conducted on a series of piperidine derivatives, including this compound, revealed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls.

Case Study 2: Neuroprotective Activity

In a preclinical model of Alzheimer’s disease, the compound was tested for its ability to inhibit acetylcholinesterase and butyrylcholinesterase. Results indicated that it could improve cognitive function in treated animals by enhancing acetylcholine levels in the brain.

常见问题

Q. What are the critical steps in synthesizing Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves:

Piperidine Core Formation : Alkylation or cyclization reactions to construct the piperidine ring.

Functionalization : Introduction of the 3-chloropyrazine moiety via nucleophilic substitution or cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

tert-Butyl Carbamate Protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) to protect the piperidine nitrogen .

Q. Intermediate Characterization :

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.

- Storage : Store at 2–8°C in airtight containers, away from strong oxidizing agents (e.g., peroxides) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the reaction yield during the introduction of the tert-butyl carbamate group?

Methodological Answer: Key optimization strategies:

- Catalyst Use : DMAP (4-dimethylaminopyridine) enhances reaction efficiency by activating the Boc anhydride .

- Solvent Selection : Dichloromethane or THF improves solubility of intermediates.

- Temperature Control : Maintain 0–20°C to minimize side reactions (e.g., hydrolysis) .

- Stoichiometry : Use 1.2–1.5 equivalents of Boc anhydride to ensure complete protection .

Q. Example Reaction Setup :

| Component | Quantity/Condition | Purpose |

|---|---|---|

| Boc anhydride | 1.3 equivalents | Carbamate protection |

| Triethylamine | 2.0 equivalents | Base (neutralize HCl) |

| Dichloromethane | 10 mL/g substrate | Solvent |

| DMAP | 0.1 equivalents | Catalyst |

Q. How can discrepancies in biological activity data across studies be analyzed?

Methodological Answer:

- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability.

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer: Common Side Reactions :

- Boc Group Deprotection : Acidic or high-temperature conditions may cleave the tert-butyl carbamate.

- Chloropyrazine Hydrolysis : Moisture-sensitive intermediates may degrade to pyrazinones.

Q. Mitigation Strategies :

Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?

Methodological Answer:

- Buffer Preparation : Test stability in PBS (pH 7.4), acetate (pH 4.5), and bicarbonate (pH 9.0).

- Incubation Conditions : Shake at 37°C for 24–72 hours.

- Analysis :

Q. What advanced techniques are used to confirm the stereochemistry of the piperidine ring?

Methodological Answer:

Q. How can researchers troubleshoot low yields in the final coupling step with 3-chloropyrazine?

Methodological Answer:

Q. Yield Improvement Case Study :

| Condition | Yield (Before) | Yield (After) |

|---|---|---|

| Pd(PPh3)4 in DMF | 35% | — |

| Pd2(dba)3 in toluene | — | 68% |

| Additive: CsF (2 eq) | — | 72% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。